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molecular formula C9H6O B1589033 1H-inden-1-one CAS No. 480-90-0

1H-inden-1-one

Cat. No. B1589033
M. Wt: 130.14 g/mol
InChI Key: SNWQUNCRDLUDEX-UHFFFAOYSA-N
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Patent
US06362211B1

Procedure details

3-Bromoindan-1-one (1.5) was dissolved in diethyl ether (10 ml). The temperature was kept at +2-+4 while TEA (2.7 ml) was added. The resulting mixture was further stirred at +2-+4 for 2 hours. The precipitated salt was filtered off and the filtrate evaporated. The crude inden-1-one was used for further reaction without purification. Yield was 0.9 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH2:3]1>C(OCC)C>[C:4]1(=[O:11])[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:2]=[CH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1CC(C2=CC=CC=C12)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
TEA
Quantity
2.7 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was further stirred at +2-+4 for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitated salt was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The crude inden-1-one was used for further reaction without purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(C=CC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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